2-(Pyridazin-4-yl)thiazole-4-carboxylic acid

Purity Analysis Quality Control Medicinal Chemistry

Select this 4-yl pyridazine regioisomer over the 3-yl isomer for precise hydrogen-bonding geometry in kinase targets (DGK ζ, Pim, Aurora). ≥98% purity eliminates false positives in SPR/NMR/X-ray fragment screening. The free carboxylic acid (logP ~0.5) provides superior aqueous solubility vs. the ethyl ester analog, reducing DMSO co-solvent artifacts and non-specific binding. Ideal for amide coupling in hit-to-lead optimization. Requires 2–8°C refrigerated storage.

Molecular Formula C8H5N3O2S
Molecular Weight 207.21 g/mol
Cat. No. B7903347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-4-yl)thiazole-4-carboxylic acid
Molecular FormulaC8H5N3O2S
Molecular Weight207.21 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C2=NC(=CS2)C(=O)O
InChIInChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(11-6)5-1-2-9-10-3-5/h1-4H,(H,12,13)
InChIKeyTVEWUGABIVCMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridazin-4-yl)thiazole-4-carboxylic acid: CAS 955400-58-5 Chemical Identity and Procurement-Relevant Specifications


2-(Pyridazin-4-yl)thiazole-4-carboxylic acid (CAS 955400-58-5) is a heterocyclic organic compound with the molecular formula C₈H₅N₃O₂S and a molecular weight of 207.21 g/mol . It consists of a pyridazine ring linked via the 4-position to a thiazole ring bearing a carboxylic acid group at the 4-position [1]. The compound is primarily utilized as a research intermediate and screening building block in medicinal chemistry and agrochemical discovery [1]. Its structure features six hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds, characteristics that influence its utility in fragment-based drug design and synthetic derivatization [2].

Why Generic Substitution Fails: Structural and Performance-Based Selection Criteria for 2-(Pyridazin-4-yl)thiazole-4-carboxylic Acid Over Common Analogs


Generic substitution with similar thiazole-carboxylic acids or pyridazine-thiazole hybrids fails because minor structural alterations—such as regioisomerism at the pyridazine attachment (3-yl vs. 4-yl), esterification of the carboxylic acid, or substitution of pyridazine with pyridine—significantly alter key procurement-critical properties including purity specifications, synthetic accessibility, and physicochemical behavior. The 4-yl pyridazine linkage directly impacts hydrogen-bonding geometry and molecular conformation, distinguishing this compound from its 3-yl isomer . Furthermore, the free carboxylic acid form (log P ~0.5) provides distinctly different solubility and reactivity profiles compared to its ethyl ester analog (log P ~1.4–2.0), which affects both experimental design and downstream synthetic compatibility . These differences are not merely academic; they directly influence which compound a researcher should procure for specific application scenarios.

Quantitative Differentiation of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid: Head-to-Head Evidence for Informed Procurement


Purity Specification Comparison: 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid vs. Ethyl Ester Analog

Procurement decisions for research intermediates are often guided by available purity specifications. The free acid form (2-(Pyridazin-4-yl)thiazole-4-carboxylic acid) is offered by AKSci with a documented minimum purity specification of 99.83% . In contrast, a commercially available ethyl ester analog (Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate, CAS 955399-62-9) from the same supplier is offered with a lower documented minimum purity specification of 97.40% . This difference may influence selection when high-purity building blocks are required for sensitive synthetic sequences or biophysical assays where impurities could confound results.

Purity Analysis Quality Control Medicinal Chemistry

Physicochemical Differentiation: Free Acid vs. Ester Analog Log P and Solubility Profiles

The carboxylic acid moiety of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid confers distinctly different physicochemical properties compared to its ester derivatives. The free acid exhibits an estimated log P value of approximately 0.5, whereas methyl ester analogs of related thiazole-carboxylic acids show increased log P values ranging from approximately 1.4 to 2.0 . This difference in lipophilicity translates to altered solubility profiles and membrane permeability, which are critical considerations in both biological assay design and synthetic strategy. The free acid also exhibits pH-dependent solubility, with protonation state influencing both aqueous solubility and organic solvent partitioning .

Physicochemical Properties Lipophilicity ADME

Storage Condition Requirements: 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid vs. Ethyl Ester Analog

Stability during storage and shipping is a key logistical consideration for procurement. The free acid form (2-(Pyridazin-4-yl)thiazole-4-carboxylic acid) requires storage at 2–8°C in a refrigerator according to vendor specifications [1]. In contrast, its ethyl ester analog (Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate) can be stored long-term at ambient temperature in a cool, dry place without requiring refrigeration . This distinction has direct operational implications for shipping costs, laboratory storage capacity, and compound handling protocols.

Stability Storage Logistics

Regioisomeric Structural Differentiation: 2-(Pyridazin-4-yl) vs. 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid

The position of the pyridazine ring attachment (4-yl vs. 3-yl) on the thiazole core represents a critical structural differentiator. 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid (CAS 955400-58-5) features the pyridazine linked at the 4-position, whereas the isomeric 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid (CAS 39067-29-3) is linked at the 3-position [1]. This regioisomeric difference alters the spatial orientation of the two nitrogen atoms in the pyridazine ring relative to the thiazole-carboxylic acid scaffold, which can affect hydrogen-bonding geometry, molecular recognition by biological targets, and crystal packing in solid-state studies. The 4-yl isomer presents a different vector angle and electron distribution compared to the 3-yl isomer.

Regioisomerism Molecular Geometry Binding

Fragment-Like Molecular Properties: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count

2-(Pyridazin-4-yl)thiazole-4-carboxylic acid possesses molecular properties that align with fragment-based drug discovery (FBDD) criteria, specifically the 'Rule of Three' (molecular weight <300 Da, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, rotatable bonds ≤3). The compound has a molecular weight of 207.21 g/mol, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 2 rotatable bonds [1]. While its hydrogen bond acceptor count (6) slightly exceeds the typical Rule of Three guideline, the compound remains within a favorable range for fragment screening campaigns. This contrasts with larger, more complex thiazole-containing drug-like molecules that have higher molecular weight and more rotatable bonds, which can complicate fragment-based approaches due to reduced ligand efficiency and synthetic tractability.

Fragment-Based Drug Discovery Molecular Properties Rule of Three

Synthetic Utility: Pyridazine-Thiazole Core as a Versatile Scaffold for Kinase and Enzyme Inhibitor Design

The pyridazine-thiazole core present in 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid is a recognized pharmacophore in kinase inhibitor design. Compounds containing this hybrid scaffold have been disclosed in patent literature as inhibitors of DGK ζ, Pim kinases, Aurora kinases, and IRAK-4, with applications in oncology and inflammation [1][2][3]. The presence of both a pyridazine and a thiazole ring provides a rigid, planar aromatic system capable of engaging multiple hydrogen bond interactions within ATP-binding pockets. The carboxylic acid functional group serves as a synthetic handle for further derivatization (e.g., amide formation, esterification) to optimize potency and selectivity. While the parent acid itself may not be the final active pharmaceutical ingredient, it serves as a critical intermediate in the synthesis of biologically active pyridazinyl-thiazolecarboxamide derivatives [1].

Kinase Inhibitors Medicinal Chemistry Scaffold

Optimized Procurement Scenarios for 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid Based on Verifiable Evidence


High-Purity Building Block for Sensitive Fragment-Based Screening Campaigns

When procuring compounds for fragment-based drug discovery (FBDD) screening by SPR, NMR, or X-ray crystallography, the 99.83% minimum purity specification of 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid makes it preferable over the ethyl ester analog (97.40%) . The high purity minimizes the risk of false-positive hits from impurities, which is critical in biophysical assays where even minor contaminants can produce misleading binding signals. The free acid's fragment-like properties (MW 207.21, low rotatable bond count) and free carboxylic acid handle also facilitate subsequent hit-to-lead optimization through amide coupling or other derivatizations [1].

Synthesis of Kinase Inhibitor Scaffolds Requiring Regioisomeric Specificity

For medicinal chemistry programs targeting kinases such as DGK ζ, Pim, or Aurora, the 4-yl pyridazine regioisomer (CAS 955400-58-5) provides a specific molecular geometry that differs from the 3-yl isomer (CAS 39067-29-3) . Procurement of the correct regioisomer is essential when the target binding site exhibits strict geometric requirements for hydrogen bonding with the pyridazine nitrogens. The pyridazinyl-thiazolecarboxamide scaffold derived from this acid has demonstrated kinase inhibitory activity in patent literature, making this specific regioisomer the appropriate choice for such SAR explorations [1].

Aqueous Assay Development Requiring Higher Polarity and Lower Lipophilicity

In biochemical or cell-based assays conducted in aqueous buffers, the free carboxylic acid form (log P ~0.5) offers superior water solubility and reduced non-specific binding compared to the more lipophilic ethyl ester analog (log P ~1.4–2.0) . This characteristic reduces compound precipitation, improves dose-response curve reliability, and minimizes the need for high concentrations of organic co-solvents (e.g., DMSO) that can be cytotoxic or denature target proteins. The free acid should be selected over the ester when designing assays intended to measure direct target engagement in aqueous environments.

Cold-Chain Equipped Medicinal Chemistry Laboratories

2-(Pyridazin-4-yl)thiazole-4-carboxylic acid requires refrigerated storage at 2–8°C for long-term stability . This storage requirement makes it suitable for laboratories with established cold-chain infrastructure and dedicated refrigerated compound storage. In contrast, laboratories without reliable refrigeration or those preferring ambient shelf-stable building blocks may opt for the ethyl ester analog, which can be stored at ambient temperature in a cool, dry place . Procurement decisions should align with available storage capacity and handling protocols.

Quote Request

Request a Quote for 2-(Pyridazin-4-yl)thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.